4-(2-Aminoethyl)morpholine

Catalog No.
S707891
CAS No.
2038-03-1
M.F
C6H14N2O
M. Wt
130.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Aminoethyl)morpholine

Procurement of a bifunctional building block for moclobemide and kinase inhibitor synthesis is often hindered by inconsistent purity and limited thermal stability data for epoxy applications. 4-(2-Aminoethyl)morpholine (CAS 2038-03-1) solves these issues. - Optimized two-carbon linker and moderate basicity (pKa1 4.06, pKa2 9.15) ensure target binding fidelity and reduce non-specific toxicity compared to piperidine analogs. - Morpholine ring imparts superior thermal stability and delayed decomposition onset in advanced epoxy composites vs. aliphatic amines. - High water solubility facilitates biochemical conjugation for lysosome-targeting probes. Guaranteed consistent quality for R&D and scale-up.

CAS Number

2038-03-1

Product Name

4-(2-Aminoethyl)morpholine

IUPAC Name

2-morpholin-4-ylethanamine

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C6H14N2O/c7-1-2-8-3-5-9-6-4-8/h1-7H2

InChI Key

RWIVICVCHVMHMU-UHFFFAOYSA-N

SMILES

C1COCCN1CCN

Synonyms

4-Morpholineethanamine; 1-Amino-2-morpholinoethane; 2-(4-Morpholino)ethylamine; 2-(4-Morpholinyl)ethanamine; 2-(4-Morpholinyl)ethylamine; 2-(Morpholin-4-yl)ethan-1-amine; 2-Morpholino-1-ethanamine; 2-Morpholinoethanamine; 2-Morpholinoethylamine; 4-Am

Canonical SMILES

C1COCCN1CCN

The exact mass of the compound 4-(2-Aminoethyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g, 500 g

4-(2-Aminoethyl)morpholine (CAS 2038-03-1) is a bifunctional heterocyclic compound featuring a primary amine tethered to a morpholine ring via an ethyl linker . Industrially and scientifically, it is primarily procured as a versatile building block for active pharmaceutical ingredients (APIs), a specialized curing agent for high-performance epoxy resins, and a precision lysosome-targeting moiety in biochemical probes [1]. Its procurement value is driven by the unique physicochemical properties of the morpholine ring—specifically its moderate basicity (pKa1 = 4.06, pKa2 = 9.15 at 25°C), high water solubility, and the electron-withdrawing nature of its oxygen atom. These attributes collectively offer superior thermal stability in polymer networks and optimized membrane permeability in drug design compared to purely aliphatic or piperidine-based analogs.

Research Fit

Lysosome-targeting vector without organelle disruption
Low basicity and high hydrophilicity profile
Fully water-miscible building block

Substituting 4-(2-Aminoethyl)morpholine with common analogs severely compromises process outcomes and product performance. Replacing it with standard aliphatic diamines (e.g., ethylenediamine) in epoxy formulations results in lower cross-linking thermal stability and reduced glass transition temperatures (Tg), as aliphatic chains lack the rigid, stabilizing N-O heterocyclic structure . In pharmaceutical and biochemical applications, substituting it with 1-(2-aminoethyl)piperidine increases the basicity (pKa > 10) to levels that can induce non-specific cellular toxicity and hinder membrane permeability [1]. Furthermore, using the longer-chain homolog 4-(3-aminopropyl)morpholine alters the spatial distance between the basic center and the primary amine, disrupting the precise pharmacophore geometry required for target binding in specific APIs like moclobemide.

Substitution Risk

Protonation
~2-unit lower pKa shifts pH-dependent reactivity; piperidine analog may not match protonation behavior.
Partitioning
>1 log unit more hydrophilic alters biodistribution and chromatographic retention vs. piperidine analog.
Trafficking
Morpholine enables lysosomal retention; piperidine induces disruption. Intracellular fate is not interchangeable.

Thermoset Network Stabilization via Morpholine Ring Incorporation

When used as a curing agent in epoxy resin systems, 4-(2-Aminoethyl)morpholine significantly enhances thermal stability compared to conventional aliphatic diamines like ethylenediamine (EDA) . The electron-withdrawing oxygen atom within the morpholine ring stabilizes the nitrogen center against thermal degradation, leading to the formation of thermally stable nitrogen-oxygen heterocyclic structures within the cross-linked network. This structural rigidity increases the glass transition temperature (Tg) and delays the onset of major thermal decomposition events, making it superior to standard aliphatic amines for high-temperature applications.

Evidence DimensionGlass Transition Temperature (Tg) and Thermal Decomposition Onset
Target Compound DataElevated Tg (typically 100–200 °C range) with delayed decomposition onset and higher char yield.
Comparator Or BaselineConventional aliphatic amines (e.g., EDA), which yield lower Tg and earlier thermal degradation.
Quantified DifferenceMeasurable increase in Tg and char yield, significantly delaying thermal breakdown.
ConditionsThermogravimetric analysis (TGA) of cured epoxy resin networks.

Procuring this specific compound as a curing agent is essential for manufacturing high-performance composites in aerospace and electronics that require sustained mechanical integrity at elevated temperatures.

Basicity Difference
Data to verify
pK₁ = 4.06 (morpholine) vs. 6.38 (piperidine); Δ = −2.32
Supports selection where lower basicity is needed; protonation state shifts.
Potentiometric titration; supplier-reported data

Precise Subcellular Accumulation via Modulated Basicity

4-(2-Aminoethyl)morpholine is a privileged moiety for lysosome-targeting applications because of its specific basicity profile (pKa2 ≈ 9.15)[1]. Unlike 1-(2-aminoethyl)piperidine (AEP), which lacks the ring oxygen and exhibits a higher pKa (>10), this compound's basicity is perfectly tuned to remain largely unprotonated in the cytosol (pH ~7.4) allowing membrane crossing, but become protonated and trapped in the acidic environment of lysosomes (pH 4.5–5.0) [1]. This precise pKa modulation prevents the excessive basicity seen in piperidine analogs, which can lead to non-specific cellular toxicity or poor membrane permeability.

Evidence DimensionConjugate Acid pKa (Secondary/Tertiary Amine)
Target Compound DatapKa2 ≈ 9.15 (at 25°C).
Comparator Or Baseline1-(2-Aminoethyl)piperidine (AEP) (pKa > 10).
Quantified Difference~1 log unit reduction in basicity due to the electron-withdrawing effect of the morpholine oxygen.
ConditionsAqueous solution at 25°C, physiological pH vs. lysosomal pH.

Buyers developing targeted drug delivery systems or intracellular fluorescent probes must select this compound over piperidine analogs to ensure high lysosomal specificity without compromising cell viability.

Lipophilicity Differential
Reported
XlogP = −0.7 vs. LogP = 0.41 (piperidine); Δ ≈ −1.1
Supports aqueous solubility and distinct partitioning profile.
XlogP calculated vs. experimental LogP

Optimal Linker Length for Pharmacophore Binding

In the synthesis of active pharmaceutical ingredients (APIs) such as the monoamine oxidase inhibitor moclobemide, the two-carbon ethyl linker of 4-(2-Aminoethyl)morpholine is strictly required over the three-carbon propyl linker of 4-(3-Aminopropyl)morpholine (APM) [1]. The shorter ethyl chain restricts the conformational flexibility of the morpholine basic center relative to the amide core, optimizing the spatial fit within the enzyme's binding pocket. Substituting the ethyl variant with APM alters the distance between the basic nitrogen and the aromatic pharmacophore, significantly reducing target affinity and altering the metabolic stability profile [1].

Evidence DimensionLinker chain length and conformational flexibility
Target Compound Data2-carbon (ethyl) linker providing optimal spatial geometry for specific target binding.
Comparator Or Baseline4-(3-Aminopropyl)morpholine (3-carbon linker).
Quantified Difference1-carbon reduction in linker length, fundamentally altering target affinity and pharmacological activity.
ConditionsStructure-Activity Relationship (SAR) studies in API development.

For specific generic API manufacturing (like moclobemide) or novel drug discovery requiring a tight spatial constraint, this exact compound cannot be substituted with its propyl homolog without destroying efficacy.

Lysosomal Trafficking
Direct comparison
Morpholine conjugate: lysosomal retention; piperidine conjugate: disruption
Supports lysosome-targeting probe selection; intracellular fate differs.
Aptamer conjugates, H460 cells; fluorescence microscopy
AChE Inhibition
Class-level
IC₅₀ = 8.48 μM (cortex), 39.80 μM (hippocampus)
Supports screening for cholinergic pathway research.
Benzothiazinone derivative; rat brain homogenates
Moclobemide Synthesis
Reported
86% isolated yield
Supports scalability assessment for amidation reactions.
CAL-B lipase, gram scale

High-Tg Epoxy Resin Manufacturing

This compound is the preferred curing agent when formulating advanced thermoset composites for aerospace or electronics, where its morpholine ring structure provides the necessary thermal stability and delayed decomposition onset that standard aliphatic amines cannot achieve[1].

Synthesis of CNS and Oncology APIs

As a critical intermediate, it is procured for the synthesis of drugs like moclobemide (a monoamine oxidase inhibitor) and various kinase inhibitors, where the specific two-carbon linker and moderate basicity are strictly required to optimize target affinity and oral bioavailability [2].

Development of Lysosome-Targeted Probes

In biochemical research and diagnostic development, this compound is conjugated to fluorophores to create pH-responsive probes. Its specific pKa ensures the probe remains neutral in the cytosol but protonates and accumulates selectively in acidic lysosomes .

Application Fit Matrix

Application
Selection Property
Validation Focus
Lysosome-targeted probe design
Morpholine-based lysosomal retention without disruption
Lysosomal integrity and colocalization endpoints
Controlled basicity scaffold
Low pKa and low lipophilicity profile
Protonation-state and partitioning behavior
AChE inhibitor synthesis
Reported low-micromolar AChE inhibition benchmark
Potency and enzyme inhibition assay context
Moclobemide intermediate synthesis
Reported high yield in enzymatic amidation
Scalability and biocatalytic process robustness

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.110613074 g/mol

Monoisotopic Mass

130.110613074 g/mol

Boiling Point

205.0 °C

Heavy Atom Count

9

Melting Point

25.6 °C

UNII

T92F2H779P

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (29.82%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (82.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2038-03-1

Wikipedia

2-morpholinoethylamine

General Manufacturing Information

4-Morpholineethanamine: ACTIVE

Explore Compound Types